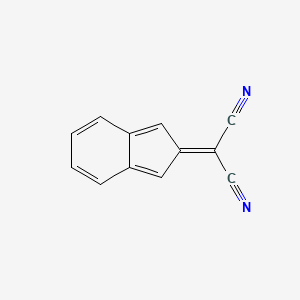![molecular formula C20H25NO4 B14322406 4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 105831-55-8](/img/structure/B14322406.png)
4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound that belongs to the class of furocoumarins. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a furobenzopyran core with a diethylamino pentyl ether substituent, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furobenzopyran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diethylamino pentyl group: This step involves the reaction of the furobenzopyran core with a diethylamino pentyl halide in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ether linkage, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ether or amide derivatives.
Aplicaciones Científicas De Investigación
4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one involves its interaction with cellular components. It can act as a photosensitizer, absorbing light and transferring energy to molecular oxygen, generating reactive oxygen species that can induce cell damage. This property is particularly useful in photodynamic therapy for cancer treatment. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxypsoralen: Another furocoumarin with similar photosensitizing properties.
Isopimpinellin: A dimethoxy derivative of furocoumarin with potential therapeutic applications.
Heraclenin: A furocoumarin derivative with known biological activities.
Uniqueness
4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one is unique due to its specific diethylamino pentyl ether substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
105831-55-8 |
|---|---|
Fórmula molecular |
C20H25NO4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-[5-(diethylamino)pentoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H25NO4/c1-3-21(4-2)11-6-5-7-12-24-20-15-8-9-19(22)25-18(15)14-17-16(20)10-13-23-17/h8-10,13-14H,3-7,11-12H2,1-2H3 |
Clave InChI |
SBHNWIOHKSPWGK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


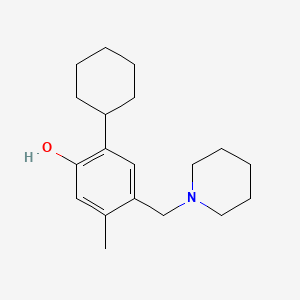

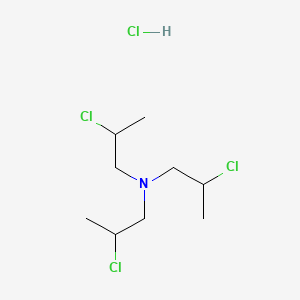
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)
![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
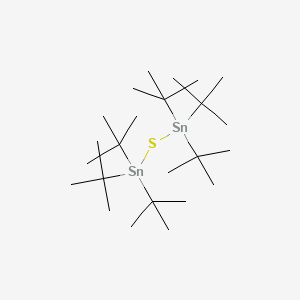
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
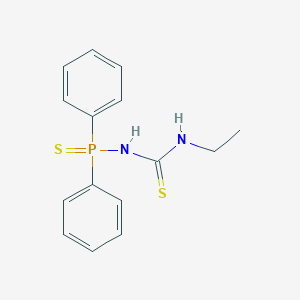
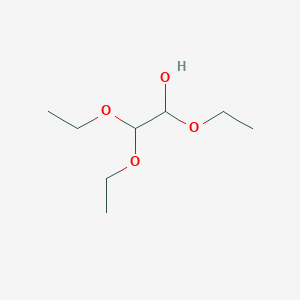
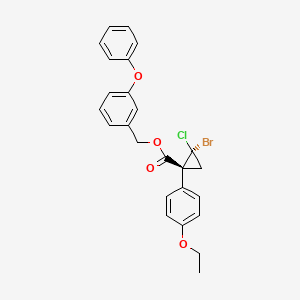
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
